REACTION_CXSMILES
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C([Li])CCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=1.CN(C)[CH:23]=[O:24]>O1CCCC1>[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[CH:23]=[O:24]
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Name
|
|
Quantity
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2.866 L
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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745.7 g
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
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1.63 L
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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1.228 kg
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Type
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reactant
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Smiles
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BrC1=CC(=CC=C1)F
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Name
|
|
Quantity
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2.4 L
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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511.3 g
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Type
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reactant
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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-69 (± 9) °C
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Type
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CUSTOM
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Details
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The resulting suspension is stirred for 1.5 h at −75 to −78° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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Stirring
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Type
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WAIT
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Details
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is continued for 30 min at −70 to −71° C
|
Duration
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30 min
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Type
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TEMPERATURE
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Details
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to warm to −15° C.
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Type
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CUSTOM
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Details
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is quenched by the slow addition of acetic acid (1.965 L) over 20 min
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Duration
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20 min
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Type
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ADDITION
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Details
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TBME (5.20 L) and water (6.25 L) are added
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Type
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STIRRING
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Details
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The resultant solution is stirred vigorously
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Type
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CUSTOM
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Details
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the layers are separated
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Type
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EXTRACTION
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Details
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The aqueous layer is extracted with TBME (1.965 L) twice
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Type
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WASH
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Details
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the combined organic layers are washed with 0.2 M hydrochloric acid (2×5.00 L), saturated aqueous sodium hydrogen carbonate solution (2×2.50 L) and water (3.50 L)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=O)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.367 kg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |